2-chloro-N-quinolin-6-ylbenzamide
Description
2-Chloro-N-quinolin-6-ylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with a chlorine atom at the 2-position and a quinolin-6-yl group attached via an amide linkage. The chlorine atom enhances lipophilicity and may influence electronic properties, while the quinoline moiety contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-chloro-N-quinolin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-14-6-2-1-5-13(14)16(20)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHXOWXLBYGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Agent-Mediated Amidation
A widely adopted method involves activating 2-chlorobenzoic acid using carbonyldiimidazole (CDI) before reacting it with quinolin-6-amine. In a representative procedure, 2-chlorobenzoic acid (1.0 eq.) is dissolved in 1-methyl-2-pyrrolidone (NMP) and cooled to 0°C. CDI (2.05 eq.) is added portionwise, and the mixture is stirred until complete activation of the carboxylic acid is confirmed by in-process HPLC analysis. Quinolin-6-amine (1.1 eq.) is then introduced, and the reaction is warmed to 25°C for 8–12 hours. This method yields the target amide in 89–94% purity after aqueous workup and recrystallization from acetone/water mixtures.
Acid Chloride Route
Alternative approaches utilize 2-chlorobenzoyl chloride as the electrophilic partner. In a patent-described protocol, 2-chlorobenzoyl chloride (1.2 eq.) is added dropwise to a solution of quinolin-6-amine in dichloromethane (DCM) at −10°C. Triethylamine (3.0 eq.) serves as a base to scavenge HCl byproducts. After stirring for 4 hours at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to afford the amide in 76% yield.
Optimization of Reaction Parameters
Solvent Systems
Comparative studies reveal that polar aprotic solvents like NMP and dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. For instance, reactions in NMP reach completion in 8 hours versus 24 hours in tetrahydrofuran (THF). However, DCM remains preferred for acid chloride routes due to its low nucleophilicity and ease of removal.
Temperature Control
Exothermic reactions necessitate precise temperature management. The CDI-mediated method maintains temperatures below 5°C during activation to prevent imidazole byproduct formation. In contrast, the acid chloride route requires subambient temperatures (−10°C) to minimize hydrolysis.
Purification and Characterization
Crystallization Techniques
Recrystallization remains the gold standard for purification. A ternary solvent system (acetone/water/ethanol, 5:3:2) achieves >99% purity by selectively dissolving unreacted starting materials. Seed crystals (0.5% w/w) are introduced at 30°C to initiate controlled nucleation, followed by cooling to 0°C over 4 hours.
Analytical Validation
1H NMR (500 MHz, DMSO-d6): δ 8.84 (dd, J = 4.2 Hz, 1H, quinoline-H8), 8.30 (dd, J = 8.3 Hz, 1H, quinoline-H5), 7.96–8.06 (m, 4H, benzamide aromatic protons).
HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent patents describe a continuous flow system where 2-chlorobenzoyl chloride and quinolin-6-amine solutions are mixed in a microreactor (residence time: 2 min) at 50°C. This method reduces reaction time from hours to minutes and improves yield to 82%.
Chemical Reactions Analysis
2-chloro-N-quinolin-6-ylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Scientific Research Applications
2-chloro-N-quinolin-6-ylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-chloro-N-quinolin-6-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer cells, it may interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Structural Similarity Analysis (CAS-Based Analogs)
The CAS database identifies several structurally related benzamide derivatives (Table 1). These analogs share a common benzamide scaffold but differ in substituents and attached heterocycles, impacting their physicochemical and biological properties.
Table 1: Structural Analogs from CAS Database
| Compound Name | CAS No. | Similarity Score | Key Structural Features |
|---|---|---|---|
| 2-Chloro-6-methyl-N-phenylbenzamide | 141990-91-2 | 0.80 | Chloro (C2), methyl (C6), phenylamide |
| (S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 890707-28-5 | 0.73 | Isoquinolinone core, chloro (C8), aminoethyl substituent |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | 61788-27-0 | 0.73 | Amino (C2), chloro (C5), dimethylamide |
| N-(2-Chlorophenyl)-1H-indole-3-carboxamide | 1386861-46-6 | 0.73 | Indole carboxamide, chloro-phenyl substituent |
Key Findings :
- The isoquinolinone derivative (similarity 0.73) highlights the importance of heterocyclic cores in modulating target binding, though its reduced similarity suggests divergent pharmacological profiles compared to the quinoline-based target compound .
Functional Analogs: Acetamide Derivatives (Journal Data)
A 2020 study evaluated (E)-2-(substituted)-N-(quinolin-6-yl)acetamide derivatives (Table 2), which share the quinolin-6-yl group but differ in the acetamide-linked indolinone moiety .
Key Findings :
- Electron-withdrawing groups (e.g., nitro, bromo, cyanamido) correlate with higher activity values (e.g., compound 59: 6.878), suggesting enhanced target engagement or stability .
- However, the acetamide linker and indolinone moiety in these derivatives introduce conformational flexibility absent in the rigid benzamide core of 2-chloro-N-quinolin-6-ylbenzamide .
Comparative Analysis of Core Structures
- Benzamide vs. Acetamide Linkers : The benzamide core in the target compound may offer greater metabolic stability compared to acetamide derivatives, as amide bonds are less prone to enzymatic hydrolysis.
- Quinoline vs. Isoquinolinone: Quinoline’s planar structure favors intercalation or flat-binding interactions, whereas isoquinolinone derivatives may engage in hydrogen bonding via their ketone group .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 2-chloro-N-quinolin-6-ylbenzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the condensation of 6-aminoquinoline with 2-chlorobenzoyl chloride. Key steps include:
- Acylation : Reacting 6-aminoquinoline with 2-chlorobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization requires precise control of temperature (0–5°C during acylation) and stoichiometric ratios (1:1.2 amine:acyl chloride) .
- Challenges : Competing side reactions (e.g., over-acylation) can reduce purity. Monitoring via TLC and adjusting solvent polarity during purification mitigates this .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is used:
- Spectroscopy : - and -NMR confirm substituent positions on the quinoline and benzamide moieties. IR spectroscopy identifies amide C=O stretching (~1650 cm) and aromatic C-Cl bonds (~750 cm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the planarity of the quinoline ring and torsion angles between the benzamide and quinoline groups .
Q. What solubility properties are critical for in vitro bioactivity assays, and how are they determined?
- Methodological Answer : Solubility in DMSO (common solvent for stock solutions) and aqueous buffers (e.g., PBS) is assessed via:
- UV-Vis Spectroscopy : Measuring saturation concentration at λ~270 nm (quinoline absorbance) .
- HPLC : Quantifying compound stability in solution over time. If experimental data are unavailable, computational tools (e.g., ALOGPS) predict logP values to guide solvent selection .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate electronic properties relevant to biological interactions?
- Electrostatic Potential Surfaces : Identifying nucleophilic/electrophilic regions on the benzamide and quinoline groups .
- HOMO-LUMO Gaps : Correlating energy gaps (~4–5 eV) with redox activity and charge-transfer interactions in enzyme binding .
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?
- Methodological Answer : The chloro substituent’s position on the benzamide ring influences reactivity:
- Ortho Effect : Steric hindrance from the quinoline group reduces substitution rates at the 2-chloro position. Kinetic studies (e.g., monitoring Cl release via ion chromatography) quantify this .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize transition states. Free-energy calculations (DFT) reconcile conflicting experimental rates .
Q. How can synthetic yields be improved without compromising purity in scaled-up reactions?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .
- Flow Chemistry : Continuous processing minimizes side products by controlling residence time and temperature gradients .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., catalyst loading, solvent ratio) identifies robust conditions .
Q. What strategies validate target-specific bioactivity against off-target effects?
- Methodological Answer :
- In Silico Docking : AutoDock Vina screens against protein databases (e.g., PDB) to prioritize targets (e.g., kinase inhibitors) .
- Selectivity Assays : Broad-panel enzymatic profiling (e.g., Eurofins’ SelectScreen®) quantifies IC values for ~100 kinases. A 10-fold selectivity ratio (target vs. nearest off-target) is considered significant .
- SAR Studies : Modifying the quinoline’s 6-position or benzamide’s chloro group correlates structural changes with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
